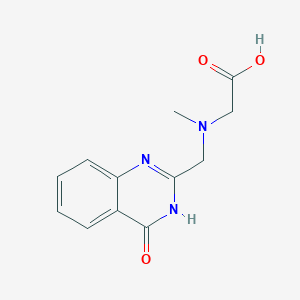

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

描述

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a complex organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid typically involves multiple steps. . This reaction forms the quinazolinone core, which is then further modified to introduce the methyl and aminoacetic acid groups.

Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES), to enhance the efficiency and yield of the reaction . These methods not only reduce the environmental impact but also improve the overall reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 289.29 g/mol . Its structure features a quinazoline moiety, which is known for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of the quinazoline structure exhibit notable antimicrobial properties. For instance, compounds derived from 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed significant inhibition with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | M. smegmatis | 6.25 |

| Compound B | P. aeruginosa | 12.5 |

| Compound C | C. albicans | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives can inhibit the proliferation of cancer cells in vitro, particularly in prostate and melanoma models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Anticancer Efficacy

A study synthesized several derivatives of the quinazoline scaffold and evaluated their cytotoxic effects on prostate cancer cells. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

- Development of Novel Antimicrobials : Continued exploration of structural modifications could yield new compounds with enhanced activity against resistant strains.

- Combination Therapies in Cancer Treatment : Investigating the synergistic effects of these compounds with existing chemotherapeutics could improve treatment outcomes.

- Targeted Drug Delivery Systems : Utilizing nanotechnology to deliver these compounds directly to tumor sites may enhance efficacy while minimizing side effects.

作用机制

The mechanism of action of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

- 2-Substituted-4(3H)-quinazolinones

- 3-Substituted-4(3H)-quinazolinones

- 2,3-Disubstituted-4(3H)-quinazolinones

Uniqueness

What sets 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

The compound 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a derivative of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied due to their broad spectrum of biological activities, including:

- Anticancer : Many quinazoline compounds exhibit potent cytotoxic effects against various cancer cell lines.

- Antimicrobial : Certain derivatives show significant activity against bacterial and fungal strains.

- Anti-inflammatory : Some compounds possess COX-2 inhibitory properties, making them potential anti-inflammatory agents.

Antitumor Activity

Recent studies indicate that this compound demonstrates notable antitumor activity. For instance, a study reported an IC50 value of approximately 5.9 µM against A549 lung adenocarcinoma cells, suggesting strong antiproliferative effects compared to standard chemotherapeutics like Cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.9 ± 1.7 |

| Cisplatin | A549 | 15.37 |

| This compound | SW-480 | 2.3 ± 0.91 |

| Cisplatin | SW-480 | 16.1 |

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry studies showing increased early and late apoptotic markers upon treatment with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to exhibit significant antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, related quinazoline derivatives have shown promising results against various pathogens .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival.

- COX Inhibition : Some studies suggest that compounds within this class can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and tumorigenesis .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in certain cancer cell lines, further contributing to its antitumor effects .

Case Studies and Research Findings

Several research studies have highlighted the potential of quinazoline derivatives in various therapeutic areas:

- Anticancer Research : A study indicated that a related compound exhibited IC50 values ranging from 5.9 µM to 176.5 µM against different cancer cell lines, reinforcing the potential utility of quinazoline derivatives in oncology .

- Histone Deacetylase Inhibition : Some quinazoline derivatives have been reported to inhibit histone deacetylases (HDACs), leading to antiproliferative effects in cancer cells .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with quinazolinone core formation, followed by functionalization. For example:

Core Synthesis : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form 3,4-dihydroquinazolin-4-one.

Methylation : Use of methylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) to introduce the methyl group.

Acetic Acid Moiety Addition : Coupling with bromoacetic acid via nucleophilic substitution.

Optimization Tips :

- Monitor reaction progress using HPLC or TLC to adjust time/temperature .

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR for confirming methyl, quinazolinone, and acetic acid moieties. Look for characteristic shifts:

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns. Example: Similar quinazolinones show planar quinazolinone rings with intermolecular H-bonds .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro biological assays are appropriate for initial evaluation of its bioactivity?

Methodological Answer:

- Antimicrobial Activity :

- Broth microdilution assay (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Measure MIC/MBC values .

- Anticancer Screening :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to cell viability .

- Anti-inflammatory Potential :

- ELISA-based COX-2 inhibition assay. Compare IC₅₀ values with reference inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, alter the acetic acid chain) .

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with bioactivity data. Example: Quinazolinone derivatives with electron-withdrawing groups show enhanced antimicrobial potency .

- Molecular Docking : Simulate interactions with target proteins (e.g., DHFR for antimicrobial activity). Focus on binding energy (ΔG) and residue interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis Framework :

- Theoretical Alignment : Reconcile findings with mechanistic hypotheses (e.g., off-target effects in kinase inhibition assays) .

Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

- ADME Prediction : Tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., EGFR) over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to prioritize analogs with optimized bioactivity .

Q. How can stability and degradation profiles be assessed under varying storage and physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., desiccated, −20°C) .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate its pharmacological mechanisms?

Methodological Answer:

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (DEGs). Use KEGG pathway enrichment for mechanism hypotheses .

- Proteomics : SILAC labeling combined with LC-MS/MS to quantify protein expression changes. Validate targets via Western blot .

- Network Pharmacology : Construct compound-target-pathway networks using Cytoscape. Prioritize hub nodes (e.g., AKT1, TNF-α) for functional validation .

属性

IUPAC Name |

2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXZSJCVWZZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。